molecular formula C10H7BrO4 B14883936 6-Bromo-5,7-dihydroxy-2-methyl-4H-chromen-4-one

6-Bromo-5,7-dihydroxy-2-methyl-4H-chromen-4-one

Cat. No.: B14883936
M. Wt: 271.06 g/mol
InChI Key: UNWDOLAYTVMEEK-UHFFFAOYSA-N
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Description

6-Bromo-5,7-dihydroxy-2-methyl-4H-chromen-4-one is a compound belonging to the class of chromones, which are bicyclic oxygen-containing heterocycles. This compound is characterized by the presence of a bromine atom at the 6th position, hydroxyl groups at the 5th and 7th positions, and a methyl group at the 2nd position on the chromen-4-one scaffold. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5,7-dihydroxy-2-methyl-4H-chromen-4-one typically involves the bromination of 5,7-dihydroxy-2-methyl-4H-chromen-4-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions usually involve stirring the mixture at room temperature or under reflux until the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5,7-dihydroxy-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chromones with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-5,7-dihydroxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the presence of hydroxyl groups that can scavenge free radicals. Its anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-methyl-4H-chromen-4-one
  • 6-Chloro-3-methyl-4H-chromen-4-one
  • 3-Bromo-6-methyl-4H-chromen-4-one

Uniqueness

6-Bromo-5,7-dihydroxy-2-methyl-4H-chromen-4-one is unique due to the presence of both bromine and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H7BrO4

Molecular Weight

271.06 g/mol

IUPAC Name

6-bromo-5,7-dihydroxy-2-methylchromen-4-one

InChI

InChI=1S/C10H7BrO4/c1-4-2-5(12)8-7(15-4)3-6(13)9(11)10(8)14/h2-3,13-14H,1H3

InChI Key

UNWDOLAYTVMEEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C(C(=C2O)Br)O

Origin of Product

United States

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